molecular formula C10H15FN2O B1395039 2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol CAS No. 1184372-13-1

2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol

Cat. No.: B1395039
CAS No.: 1184372-13-1
M. Wt: 198.24 g/mol
InChI Key: DHXCGZJVADURRN-UHFFFAOYSA-N
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Description

2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol is a chemical compound with the molecular formula C10H15FN2O It is known for its unique structure, which includes an amino group, a fluorine atom, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol typically involves multiple steps. One common method starts with the reaction of 2-amino-5-fluorobenzyl chloride with methylamine under controlled conditions to form the intermediate 2-[(2-amino-5-fluorobenzyl)(methyl)amino]benzylamine. This intermediate is then reacted with ethylene oxide to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The ethanol moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[(2-amino-5-fluorophenyl)methyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c1-13(4-5-14)7-8-6-9(11)2-3-10(8)12/h2-3,6,14H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXCGZJVADURRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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